Comprehensive Technical Guide on 5-Formyl-1H-pyrrole-carboxylic Acid Derivatives: Synthesis, Mechanisms, and Pharmaceutical Applications
Comprehensive Technical Guide on 5-Formyl-1H-pyrrole-carboxylic Acid Derivatives: Synthesis, Mechanisms, and Pharmaceutical Applications
Executive Summary & Chemical Identity
As a privileged scaffold in medicinal chemistry, the pyrrole ring offers unique electronic properties that make it an ideal building block for targeted therapeutics. This whitepaper provides an in-depth technical analysis of the 5-formyl-1H-pyrrole-carboxylic acid architecture.
A Note on Nomenclature and Scientific Integrity: While this guide addresses the topic of "5-formyl-1H-pyrrole-3-carboxylic acid CAS 7126-51-4", it is critical to clarify a common commercial catalog discrepancy. According to strict IUPAC nomenclature and primary chemical databases, CAS 7126-51-4 specifically corresponds to the 2-carboxylic acid isomer (5-formyl-1H-pyrrole-2-carboxylic acid ) . The 3-carboxylic acid isomer and its highly substituted derivatives (such as 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, CAS 253870-02-9 1) share identical bifunctional reactivity. This guide holistically examines the synthetic utility of this bifunctional scaffold, utilizing CAS 7126-51-4 as the primary model.
The dual functionalization of this scaffold—an electrophilic formyl group at the 5-position and a versatile carboxylic acid—enables highly modular synthesis of advanced active pharmaceutical ingredients (APIs), most notably multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib.
Physicochemical Properties & Quantitative Data
Understanding the baseline physicochemical properties of the starting material is essential for predicting solubility, reactivity, and downstream purification strategies.
Table 1: Physicochemical Properties of CAS 7126-51-4
| Property | Value | Source |
| CAS Number | 7126-51-4 | Sigma-Aldrich |
| IUPAC Name | 5-formyl-1H-pyrrole-2-carboxylic acid | Sigma-Aldrich |
| Molecular Formula | C6H5NO3 | Sigma-Aldrich |
| Molecular Weight | 139.11 g/mol | Sigma-Aldrich |
| Melting Point | 202-203 °C | Sigma-Aldrich |
| InChIKey | RHYXVCZQDGPFBX-UHFFFAOYSA-N | Sigma-Aldrich |
Table 2: Key Derivatives and Pharmaceutical Applications
| Compound | CAS Number | Primary Application | Source |
| 5-formyl-1H-pyrrole-2-carboxylic acid | 7126-51-4 | Pyrrole-indole hybrids, Tubulin inhibitors | RSC Advances 2 |
| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 | Sunitinib (Sutent) intermediate | PubChem 1 |
| 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | N/A | Chloropyrrole-based kinase inhibitors | MDPI 3 |
Synthetic Methodologies & Reaction Mechanisms
The Causality of Regioselective Formylation
Before the carboxylic acid is unmasked, the pyrrole ring must be formylated. The pyrrole ring is highly electron-rich; the nitrogen lone pair delocalizes into the aromatic system, making the alpha positions (C2 and C5) highly nucleophilic. When the C2 position is occupied by an ester/carboxylate directing group, the Vilsmeier-Haack reagent (a chloroiminium ion generated from DMF and POCl3) exclusively attacks the unsubstituted C5 position. This regioselectivity is the cornerstone of generating the 5-formyl-1H-pyrrole architecture.
Protocol 1: Base-Catalyzed Ester Hydrolysis to Yield CAS 7126-51-4
To obtain the free carboxylic acid for downstream amidation, the ester precursor must be saponified.
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Causality & Design: The use of KOH in a mixed EtOH/H2O solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide ion remain in a single homogeneous phase, accelerating the nucleophilic acyl substitution.
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Self-Validating Mechanism: The protocol is self-validating through pH-dependent precipitation. The pKa of the pyrrole carboxylic acid is approximately 3.5. By acidifying the aqueous layer to pH 1-2, the carboxylate salt is fully protonated, drastically reducing its aqueous solubility and forcing it to precipitate out as a pure solid.
Step-by-Step Methodology 2:
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Preparation: Dissolve ethyl 5-formyl-1H-pyrrole-2-carboxylate (0.45 g, 2.69 mmol) and KOH (166 mg, 2.96 mmol) in a 4:1 mixture of EtOH/H2O (5 mL).
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Reaction: Heat the solution to 90 °C and stir continuously for 3 to 6 hours. Monitor via TLC until the higher Rf ester spot disappears.
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Workup: Cool the reaction mixture to room temperature and evaporate the volatile ethanol under reduced pressure.
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Acidification: Dissolve the remaining aqueous residue in 3 mL of distilled H2O. Slowly add concentrated HCl dropwise until the pH reaches 1–2.
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Isolation: Filter the resulting brown/yellow precipitate, wash thoroughly with cold H2O (3 x 10 mL), and dry overnight under a vacuum to yield the pure 5-formyl-1H-pyrrole-2-carboxylic acid (~93% yield).
Caption: Synthetic workflow for pyrrole-based tyrosine kinase inhibitors from pyrrole carboxylates.
Pharmaceutical Applications: Tyrosine Kinase Inhibitors
The 5-formyl-1H-pyrrole-carboxylic acid scaffold is the structural heart of several FDA-approved oncology drugs. The carboxylic acid acts as an anchor for amidation (e.g., attaching a basic diethylaminoethyl tail to improve aqueous solubility and target binding), while the formyl group undergoes a Knoevenagel condensation with an oxindole.
The Causality of the Knoevenagel Condensation
The condensation of the formyl pyrrole with an oxindole (such as 5-fluoro-2-oxindole) is highly stereoselective, yielding the Z-isomer as the major product. This selectivity is driven by favorable intramolecular hydrogen bonding between the pyrrole NH and the oxindole carbonyl oxygen. This locks the molecule into a planar conformation, which is an absolute requirement for deep insertion into the ATP-binding pocket of VEGFR and PDGFR kinases.
Protocol 2: Amidation and Knoevenagel Condensation [4]
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Amidation: Activate the carboxylic acid of the pyrrole intermediate using EDCI and HOBt in DMF. Add the desired amine (e.g., N,N-diethylethylenediamine) and a catalytic amount of triethylamine. Stir at room temperature for 18 hours.
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Extraction: Dilute with water, extract with CH2Cl2, dry over Na2SO4, and evaporate to yield the formyl-pyrrole amide.
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Condensation: Dissolve the resulting amide and the oxindole derivative in ethanol. Add a catalytic amount of piperidine.
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Reflux & Self-Purification: Reflux the mixture for 2-4 hours. The thermodynamic stability of the conjugated Z-alkene drives the reaction. Upon cooling, the highly conjugated, planar kinase inhibitor precipitates directly from the ethanol, allowing for simple filtration and washing (self-purifying).
Caption: Mechanism of action of pyrrole-based inhibitors targeting the VEGFR signaling pathway.
Conclusion & Future Perspectives
The 5-formyl-1H-pyrrole-carboxylic acid scaffold (represented by CAS 7126-51-4 and its isomers) remains a cornerstone in modern drug discovery. Its highly predictable reactivity—allowing orthogonal modifications at the formyl and carboxylate termini—enables the rapid generation of diverse compound libraries. Future developments utilizing this scaffold are heavily focused on dual-action inhibitors, such as pyrrole-indole hybrids targeting both tubulin polymerization and aromatase activity in resistant breast cancers.
References
- Title: 5-Formyl-1H-pyrrole-2-carboxylic acid | 7126-51-4 Source: Sigma-Aldrich URL
- Title: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 Source: PubChem URL
- Title: Supplementary Information Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aromatase inhibitors Source: The Royal Society of Chemistry URL
- Title: Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties Source: MDPI URL
